Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

organic synthesis heterocyclic chemistry anticancer lead identification

Ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate (CAS 853331-66-5) is a synthetic heterocyclic compound belonging to the pyrrolo[1,2-b]pyridazine class. It has been reported as derivative 8d in a 2019 study evaluating pyrrolo[1,2-b]pyridazine-based phenstatin analogues for anticancer activity.

Molecular Formula C17H13BrN2O3
Molecular Weight 373.2 g/mol
CAS No. 853331-66-5
Cat. No. B11946720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate
CAS853331-66-5
Molecular FormulaC17H13BrN2O3
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrN2O3/c1-2-23-17(22)13-10-15(20-14(13)4-3-9-19-20)16(21)11-5-7-12(18)8-6-11/h3-10H,2H2,1H3
InChIKeyWUIKUPZAXAMPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate (CAS 853331-66-5) Procurement Baseline: Core Identity and Key Evidence Gaps


Ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate (CAS 853331-66-5) is a synthetic heterocyclic compound belonging to the pyrrolo[1,2-b]pyridazine class. It has been reported as derivative 8d in a 2019 study evaluating pyrrolo[1,2-b]pyridazine-based phenstatin analogues for anticancer activity [1]. The compound is commercially available as a research chemical (e.g., Sigma-Aldrich AldrichCPR, AKSci 95%) but is sold ‘as-is’ without analytical data, and its full biological differentiation from close analogs remains unquantified in publicly accessible primary literature .

Why Generic Substitution Fails for Ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5-carboxylate: The Missing Comparator Data


Within the pyrrolo[1,2-b]pyridazine class, small substituent changes on the benzoyl ring (e.g., 4-Br vs. 4-Cl, 4-NO₂, or 3,4-di-OMe) can profoundly alter tubulin-binding affinity and antiproliferative potency, as demonstrated by SAR campaigns on phenstatin-like scaffolds [1]. However, for the specific compound 8d, the publicly accessible body of evidence does not currently provide head-to-head quantitative potency data against its closest benzoyl-substituted analogs. Without such data, any assumption of interchangeability between the 4-bromobenzoyl derivative and its chlorobenzoyl or nitrobenzoyl counterparts is scientifically unsupported, rendering generic substitution a high-risk procurement decision.

Product-Specific Quantitative Evidence Guide for Ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5-carboxylate


Structural Confirmation of Compound 8d: Yield and Melting Point vs. Analog Series Baseline

The target compound (8d) was synthesized and fully characterized, providing a baseline identity for procurement. It was obtained as a yellow solid in 57% yield with a melting point of 133–135 °C. This differentiates it from the closest synthesized analogs: the 4-chlorobenzoyl derivative (8a) was a white solid (yield 52%, m.p. 138–140 °C), the 4-nitrobenzoyl derivative (8b) was a yellow solid (yield 48%, m.p. 191–193 °C), and the 3,4-dimethoxybenzoyl derivative (8c) was a beige solid (yield 50%, m.p. 123–124 °C). Analytical data (¹H NMR, ¹³C NMR, IR) are reported for all compounds [1].

organic synthesis heterocyclic chemistry anticancer lead identification

Critical Evidence Gap: Anticancer Potency of Compound 8d Relative to Series Best Compounds

The publication states that three of the best compounds from the series achieved GI₅₀ < 100 nM against multiple cancer cell lines (including colon, ovarian, renal, prostate, brain, breast cancer, melanoma, and leukemia) [1]. However, it does not disclose in the publicly accessible abstract or full-text body which specific compounds (8a–8h) achieved this level of potency, nor does it provide the exact GI₅₀ value for compound 8d. Without these quantitative values, a scientific comparison between compound 8d and its closest analogs (8a, 8b, 8c) cannot be made.

anticancer activity tubulin inhibition SAR

Best Application Scenarios for Ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-B]pyridazine-5-carboxylate: Informed Deployment


Internal Head-to-Head SAR Profiling Against 4-Cl, 4-NO₂, and 3,4-di-OMe Analogs

Given the confirmed synthesis and characterization of compound 8d alongside analogs 8a, 8b, and 8c, the primary application is an internal, controlled head-to-head antiproliferative assay across a panel of cancer cell lines (e.g., NCI 60 or a focused tubulin-dependent panel). This will generate the missing quantitative GI₅₀ data needed to determine whether the 4-bromobenzoyl substituent confers a significant advantage over the 4-chloro or other substituents [1].

Tubulin Polymerization Inhibition Screening in a Phenstatin-Analog Program

Since the series was designed as phenstatin mimics targeting the colchicine binding site of tubulin, compound 8d can be deployed in a tubulin polymerization inhibition assay (e.g., fluorescence-based or mass-deposition) directly compared to phenstatin and CA-4. This would establish whether the 4-bromobenzoyl substitution pattern yields superior inhibition of microtubule dynamics relative to the lead or other series members [1].

Crystallographic and Docking Validation of the 4-Bromobenzoyl Binding Pose

The publication reports docking compatibility with the colchicine site but does not provide a co-crystal structure. Compound 8d, with its heavy bromine atom, is well-suited for X-ray crystallography or anomalous scattering experiments to validate the predicted binding pose, offering a structural rationale for SAR that can guide future analog selection and procurement decisions [1].

Quote Request

Request a Quote for Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.